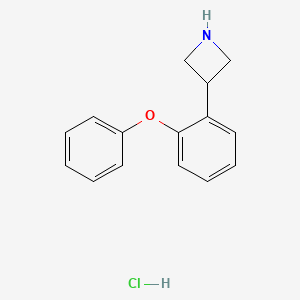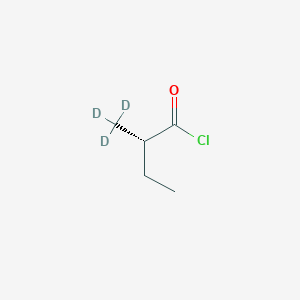
(S)-2-Methyl-d3-butanoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Methyl-d3-butanoyl Chloride is a deuterated derivative of 2-methylbutanoyl chloride. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The inclusion of deuterium can significantly alter the physical and chemical properties of the compound, making it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methyl-d3-butanoyl Chloride typically involves the chlorination of (S)-2-Methyl-d3-butyric acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert atmosphere to prevent moisture interference.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as distillation to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Methyl-d3-butanoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine, alcohol, or thiol.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (S)-2-Methyl-d3-butyric acid and hydrochloric acid.
Reduction: The compound can be reduced to (S)-2-Methyl-d3-butanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) under anhydrous conditions.
Hydrolysis: Water or aqueous solutions under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: (S)-2-Methyl-d3-butyric acid.
Reduction: (S)-2-Methyl-d3-butanol.
Aplicaciones Científicas De Investigación
(S)-2-Methyl-d3-butanoyl Chloride is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules, especially in the development of deuterated drugs.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential in the development of deuterated pharmaceuticals, which may exhibit improved pharmacokinetic properties.
Industry: Used in the production of specialty chemicals and materials with enhanced stability and performance due to the presence of deuterium.
Mecanismo De Acción
The mechanism of action of (S)-2-Methyl-d3-butanoyl Chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of deuterium can influence reaction kinetics and stability, making it a valuable tool in mechanistic studies and the development of deuterated drugs.
Comparación Con Compuestos Similares
2-Methylbutanoyl Chloride: The non-deuterated counterpart, which lacks the unique properties imparted by deuterium.
2-Methylpropanoyl Chloride: A structurally similar compound with a different alkyl chain length.
2-Methylpentanoyl Chloride: Another similar compound with a longer alkyl chain.
Uniqueness: (S)-2-Methyl-d3-butanoyl Chloride stands out due to the presence of deuterium, which can enhance the stability and alter the pharmacokinetic properties of the compound. This makes it particularly valuable in the development of deuterated drugs and in studies requiring isotopic labeling.
Propiedades
Fórmula molecular |
C5H9ClO |
|---|---|
Peso molecular |
123.59 g/mol |
Nombre IUPAC |
(2S)-2-(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m0/s1/i2D3 |
Clave InChI |
XRPVXVRWIDOORM-ZGUYUIOFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H](CC)C(=O)Cl |
SMILES canónico |
CCC(C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



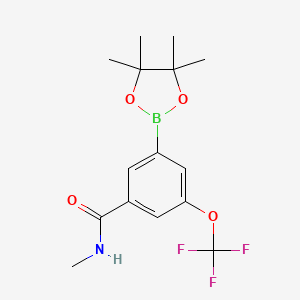


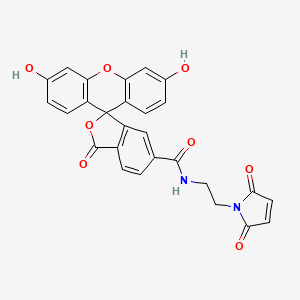
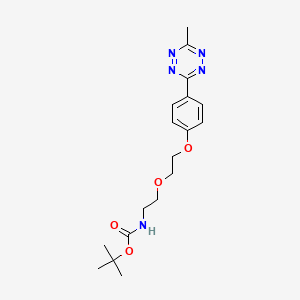
![9-Boc-3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonane](/img/structure/B13719071.png)

![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-morpholin-4-yl-methanone](/img/structure/B13719083.png)

![N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719091.png)
![5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride](/img/structure/B13719097.png)
